molecular formula C5H10ClN3 B13479777 N,N-dimethyl-1H-pyrazol-4-amine hydrochloride

N,N-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B13479777
M. Wt: 147.60 g/mol
InChI Key: NQQGJIBOEJDPAS-UHFFFAOYSA-N
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Description

N,N-dimethyl-1H-pyrazol-4-amine hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) under alkaline conditions. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-dimethyl-1H-pyrazol-4-amine hydrochloride is used as a building block in the synthesis of various pyrazole derivatives. These derivatives have applications in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with biological macromolecules. It is also used in the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: The compound and its derivatives have shown potential in the development of new drugs for the treatment of diseases such as leishmaniasis and malaria. Some derivatives have demonstrated superior antipromastigote and antimalarial activities .

Industry: In the industrial sector, this compound is used in the production of high-performance materials, including melt-castable explosives .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H10ClN3

Molecular Weight

147.60 g/mol

IUPAC Name

N,N-dimethyl-1H-pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C5H9N3.ClH/c1-8(2)5-3-6-7-4-5;/h3-4H,1-2H3,(H,6,7);1H

InChI Key

NQQGJIBOEJDPAS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CNN=C1.Cl

Origin of Product

United States

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